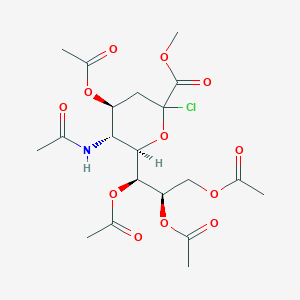![molecular formula C9H16N4O4 B2624565 (2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 1609202-75-6](/img/structure/B2624565.png)
(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a synthetic organic compound characterized by the presence of an azido group, a tert-butoxycarbonyl (Boc) protected amine, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps:
Starting Material: The synthesis often begins with the amino acid L-aspartic acid.
Protection of the Amine Group: The amine group of L-aspartic acid is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-aspartic acid.
Formation of the Azido Group: The carboxyl group of Boc-L-aspartic acid is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable activating agent like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
Final Product: The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis, automated reaction monitoring, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azido group can undergo nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Coupling Reactions: The compound can participate in coupling reactions, such as click chemistry, where the azido group reacts with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD): Commonly used in the formation of azides.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Employed in the reduction of azides to amines.
Major Products Formed
Amines: From the reduction of the azido group.
Triazoles: From click chemistry reactions with alkynes.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Click Chemistry: The azido group is a key functional group in click chemistry, facilitating the formation of triazoles.
Biology
Bioconjugation: The compound can be used to label biomolecules through azide-alkyne cycloaddition reactions.
Protein Modification: Employed in the modification of proteins for studying biological processes.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactive azido group.
Diagnostic Tools: Utilized in the development of diagnostic agents that require bioconjugation.
Industry
Materials Science: Used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid largely depends on the specific application and the reactions it undergoes. In bioconjugation, for example, the azido group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various biomolecules. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-4-azidobutanoic acid: Similar structure but lacks the Boc protection.
(2R)-4-Azido-2-aminobutanoic acid: Similar but without the Boc group.
(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid: Similar but with a longer carbon chain.
Uniqueness
(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is unique due to the presence of both an azido group and a Boc-protected amine. This dual functionality allows for versatile applications in synthetic chemistry and bioconjugation, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(2R)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUIGGNXSPZEEI-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2624483.png)
![N-[(4-methoxyphenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2624484.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B2624489.png)
![Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2624490.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2624492.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[(2-methoxyadamantan-2-yl)methyl]ethanediamide](/img/structure/B2624494.png)


![Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate](/img/structure/B2624500.png)
![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2624504.png)

